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Cat. No.: B1672520 Get Quote
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For Researchers, Scientists, and Drug Development Professionals

Introduction
Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid

class, is utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is

commercially available as Fenoprofen Calcium hydrate and is indicated for the management

of rheumatoid arthritis, osteoarthritis, and mild to moderate pain.[1][2] This technical guide

provides an in-depth overview of Fenoprofen Calcium hydrate, focusing on its

pharmacological profile, physicochemical characteristics, and key experimental methodologies

relevant to its evaluation.

Physicochemical Properties
Fenoprofen Calcium hydrate is the dihydrate calcium salt of fenoprofen.[3] Its chemical and

physical properties are summarized in the table below.
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Property Value Reference

Chemical Name

calcium;bis(2-(3-

phenoxyphenyl)propanoate);di

hydrate

[3]

Molecular Formula C₃₀H₃₀CaO₈ [3]

Molecular Weight 558.6 g/mol [3]

Appearance White crystalline powder [1]

Solubility Slightly soluble in water [1]

pKa 4.5 [1]

Mechanism of Action
The primary mechanism of action of fenoprofen is the non-selective inhibition of

cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] By inhibiting these enzymes,

fenoprofen blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key

mediators of inflammation, pain, and fever.[4] While fenoprofen is known to be "essentially

nonselective," specific IC50 values for its inhibition of COX-1 and COX-2 are not consistently

reported in publicly available literature.[5] The inhibition of prostaglandin synthesis accounts for

both the therapeutic effects and some of the adverse effects of fenoprofen, particularly those

related to the gastrointestinal tract due to the inhibition of COX-1, which is involved in

maintaining the gastric mucosa.[4]
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Mechanism of Action of Fenoprofen.

Pharmacokinetics
The pharmacokinetic profile of fenoprofen is characterized by rapid absorption and a relatively

short half-life.
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Parameter Value Reference

Absorption
Rapidly absorbed after oral

administration.
[1]

Peak Plasma Concentration

(Cmax)

~50 µg/mL (after a 600 mg

dose)
[1]

Time to Peak (Tmax) ~2 hours [1]

Protein Binding ~99% (primarily to albumin) [6]

Metabolism

Extensively metabolized in the

liver to fenoprofen glucuronide

and 4'-hydroxyfenoprofen

glucuronide.

[6]

Elimination Half-life ~3 hours [6]

Excretion

Primarily in the urine (~90% of

a single oral dose within 24

hours).

[6]

Synthesis and Formulation
Synthesis
The synthesis of Fenoprofen Calcium hydrate can be achieved through various chemical

routes. A common method involves the following key steps:

Reaction of m-phenoxybenzyl chloride with sodium cyanide: This step forms m-

phenoxyacetonitrile.

Alkylation: The m-phenoxyacetonitrile is then alkylated to introduce the propionic acid side

chain.

Hydrolysis: The resulting nitrile is hydrolyzed to the carboxylic acid, fenoprofen.

Salt Formation: Fenoprofen is then reacted with a calcium salt, such as calcium hydroxide or

calcium chloride, in an aqueous or solvent medium to form Fenoprofen Calcium.[7]
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Hydration and Purification: The product is then purified and crystallized to obtain the

dihydrate form.[7]

A greener synthesis route has also been reported using calcium carbonate in an aqueous

medium, avoiding the use of organic solvents.
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Simplified Synthesis Workflow for Fenoprofen.

Formulation
Fenoprofen Calcium is typically formulated into oral capsules.[1] The capsules contain

fenoprofen calcium dihydrate equivalent to a specific amount of fenoprofen (e.g., 200 mg or

400 mg).[1]

Commonly Used Excipients in Fenoprofen Calcium Capsules:[1]
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Diluent: Cellulose

Disintegrant: Crospovidone

Lubricant: Magnesium stearate

Glidant: Talc

Wetting Agent: Sodium lauryl sulfate

Capsule Shell: Gelatin, Titanium dioxide, and various colorants (e.g., iron oxides, FD&C Blue

No. 1, FD&C Red No. 40).

Experimental Protocols
Preclinical Evaluation
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of

NSAIDs.

Protocol:

Animals: Male Wistar rats (150-200 g) are typically used. Animals are fasted overnight with

free access to water before the experiment.

Grouping: Animals are divided into several groups: a control group (vehicle), a standard

group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of fenoprofen.

Drug Administration: The test compound (fenoprofen), standard drug, or vehicle is

administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected

into the sub-plantar region of the right hind paw of each rat.[8]

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at

baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours)

after carrageenan injection.[8]
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Data Analysis: The percentage of inhibition of edema is calculated for each group compared

to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100

Where V_c is the mean increase in paw volume in the control group, and V_t is the mean

increase in paw volume in the treated group.
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Workflow for Carrageenan-Induced Paw Edema Assay.

This test is commonly used to screen for peripheral analgesic activity.

Protocol:

Animals: Swiss albino mice (20-25 g) are often used.

Grouping: Animals are divided into a control group (vehicle), a standard group (e.g.,

diclofenac sodium 50 mg/kg), and test groups receiving different doses of fenoprofen.
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Drug Administration: The test compound, standard drug, or vehicle is administered orally or

intraperitoneally 30-60 minutes prior to the injection of acetic acid.

Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally at a volume

of 10 mL/kg body weight.[5]

Observation: Immediately after the acetic acid injection, each mouse is placed in an

individual observation chamber, and the number of writhes (a characteristic stretching and

constriction of the abdomen) is counted for a specific period, typically 15-30 minutes.[6]

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared

to the control group using the formula: % Inhibition = [ (W_c - W_t) / W_c ] x 100 Where W_c

is the mean number of writhes in the control group, and W_t is the mean number of writhes

in the treated group.

Clinical Evaluation: Rheumatoid Arthritis
Clinical trials for NSAIDs in rheumatoid arthritis are typically randomized, double-blind, and

placebo- or active-controlled studies.

Typical Trial Design:[2]

Patient Population: Patients with a confirmed diagnosis of active rheumatoid arthritis

according to established criteria (e.g., American College of Rheumatology criteria).

Study Design: A common design is a multi-center, randomized, double-blind, parallel-group

or crossover study.

Treatment Arms:

Fenoprofen Calcium (e.g., 400-600 mg, 3-4 times daily)

Placebo

Active Comparator (e.g., another NSAID like aspirin or naproxen)

Duration: The treatment period can range from a few weeks to several months.
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Efficacy Endpoints:

Primary Endpoint: Improvement in the American College of Rheumatology (ACR)

response criteria (e.g., ACR20, ACR50, ACR70), which measure improvements in tender

and swollen joint counts, patient and physician global assessments of disease activity,

pain, disability, and an acute-phase reactant (e.g., C-reactive protein or erythrocyte

sedimentation rate).

Secondary Endpoints: Changes in individual components of the ACR criteria, duration of

morning stiffness, and quality of life assessments.

Safety and Tolerability: Assessed through the monitoring and reporting of adverse events,

laboratory tests (e.g., complete blood count, liver function tests, renal function tests), and

vital signs.

Conclusion
Fenoprofen Calcium hydrate is a well-established NSAID with a clear mechanism of action

and a predictable pharmacokinetic profile. Its efficacy in managing pain and inflammation

associated with rheumatic conditions is supported by extensive preclinical and clinical data.

This technical guide provides a foundational understanding of its key characteristics and the

experimental methodologies used in its evaluation, serving as a valuable resource for

researchers and professionals in the field of drug development. Further research to precisely

quantify its COX-1/COX-2 inhibitory profile would provide a more complete understanding of its

pharmacological nuances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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